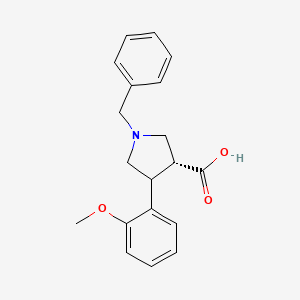
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid is a chiral compound with a pyrrolidine ring substituted with a methoxyphenyl and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Phenylmethyl Group: This can be done using Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
Uniqueness
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid is unique due to its specific chiral configuration and the presence of both methoxyphenyl and phenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
154205-78-4 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(3R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO3/c1-23-18-10-6-5-9-15(18)16-12-20(13-17(16)19(21)22)11-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3,(H,21,22)/t16?,17-/m0/s1 |
InChI-Schlüssel |
KHORCGWXPAYAIP-DJNXLDHESA-N |
Isomerische SMILES |
COC1=CC=CC=C1C2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


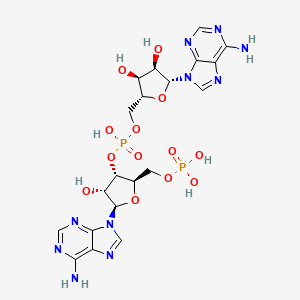
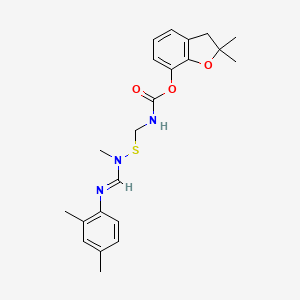
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
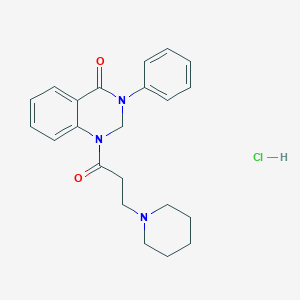
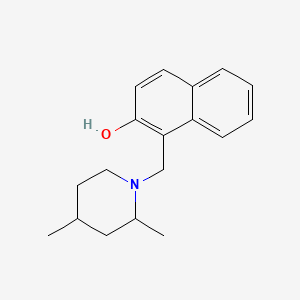

![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
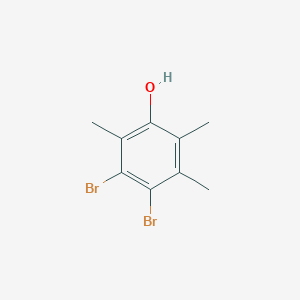



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

